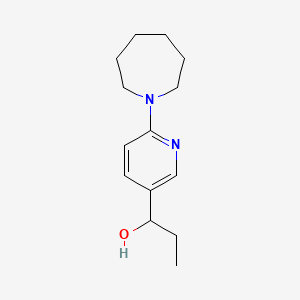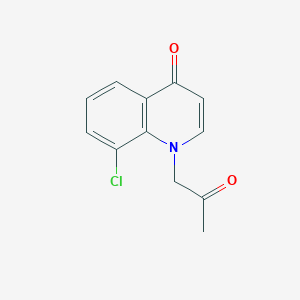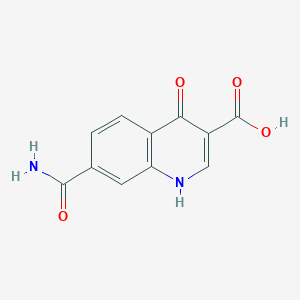
1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol is an organic compound that features a pyridine ring substituted with an azepane group and a propanol chain. This compound is of interest due to its unique structure, which combines a heterocyclic ring with a secondary amine and an alcohol functional group. These structural features make it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by an azepane moiety.
Attachment of the Propanol Chain: The final step involves the addition of a propanol chain to the pyridine ring, which can be achieved through a Grignard reaction or other alkylation methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The azepane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, tosylates.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The azepane group can interact with receptors or enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. The propanol chain may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
1-(6-(Azepan-1-yl)pyridin-3-yl)methanamine: Similar structure but with a methanamine group instead of a propanol chain.
3-(6-(Pyrimidin-2-ylmethyl)-1,4-diazepan-1-yl)propan-1-ol: Contains a pyrimidine ring and a diazepane group.
3-(Pyrrolidin-1-yl)propan-1-ol: Features a pyrrolidine ring instead of an azepane group.
Uniqueness: 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol is unique due to its combination of a pyridine ring, azepane group, and propanol chain, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
1-[6-(azepan-1-yl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C14H22N2O/c1-2-13(17)12-7-8-14(15-11-12)16-9-5-3-4-6-10-16/h7-8,11,13,17H,2-6,9-10H2,1H3 |
Clave InChI |
SFYRMPKSQTWHEY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CN=C(C=C1)N2CCCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)





![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)




![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)

